Temporin-SHf precursor, partial
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immune Effectors
Antimicrobial peptides are a ubiquitous and diverse group of molecules that form a primary line of defense against a wide range of pathogens, including bacteria, fungi, viruses, and protozoa. nih.gov These peptides are produced by virtually all forms of life, from bacteria to humans, as essential components of their innate immune response. nih.gov Unlike conventional antibiotics, which typically have specific molecular targets, many AMPs act by disrupting the integrity of microbial cell membranes, a mechanism that is less likely to induce resistance. nih.gov Their broad-spectrum activity and unique mode of action have made them a focal point in the development of new therapeutic agents. nih.gov
The Temporin Peptide Family: Discovery, Diversity, and Significance in Amphibians
The temporin family represents one of the largest and most studied groups of AMPs, primarily found in the skin secretions of frogs belonging to the Ranidae family. nih.govnih.gov These peptides are typically short, consisting of 8 to 17 amino acids, and are characterized by a high content of hydrophobic residues. nih.govresearchgate.net
The first temporins were identified in 1996 from the skin secretions of the European common frog, Rana temporaria. iiitd.edu.in Initial studies revealed that these peptides possessed antibacterial activity, particularly against Gram-positive bacteria. iiitd.edu.in The isolation process typically involves mild electrical stimulation of the frog's skin to induce the release of secretions, followed by purification and characterization of the active peptides. mdpi.com Since their initial discovery, over 150 different temporins have been identified from various frog species. nih.govmdpi.com
The distribution of temporins is widespread among ranid frogs across Eurasia and North America. researchgate.net Research has shown that the amino acid composition and diversity of temporins can vary depending on the geographical location and species of the frog. nih.govresearchgate.net For instance, leucine (B10760876) is more abundant in temporins from European frogs, while alanine (B10760859) is more prevalent in those from South American frogs. nih.gov Each frog species possesses its own unique arsenal (B13267) of temporins and other AMPs, likely as a strategy to combat the specific microbial threats in its environment. mdpi.com This species-specific diversity provides a rich source for the discovery of novel AMPs with varied activities. nih.gov
Identification and Unique Characteristics of Temporin-SHf
Temporin-SHf was isolated and cloned from the skin of the Sahara frog, Pelophylax saharica. nih.gov This peptide stands out within the temporin family due to several unique features. It is an ultrashort peptide, composed of only eight amino acids, making it one of the smallest naturally occurring linear AMPs. nih.govnih.gov Its sequence, FFFLSRIFa, is highly hydrophobic and exceptionally rich in phenylalanine, containing 50% of this aromatic residue. nih.gov Despite its small size and high hydrophobicity, Temporin-SHf exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts, without showing significant hemolytic activity against human red blood cells. nih.govnih.gov
The precursor of Temporin-SHf, as identified from its cDNA, displays the characteristic features of the dermaseptin (B158304) superfamily. It includes a signal peptide, an acidic propiece, and a single copy of the mature peptide sequence. The progenitor sequence is flanked by a Lys-Arg processing signal and terminates with a Gly-Lys dipeptide, indicating that the final mature peptide is C-terminally amidated. nih.gov
Academic Research Landscape on Temporin-SHf Precursors and Mature Peptide
Research on Temporin-SHf has focused on understanding its structure-activity relationship, mechanism of action, and potential as a therapeutic agent. Studies using circular dichroism and nuclear magnetic resonance spectroscopy have shown that while Temporin-SHf is unstructured in aqueous solution, it adopts a well-defined α-helical conformation when it interacts with membrane-mimicking environments. nih.gov This conformational change is crucial for its antimicrobial activity, which is believed to involve the permeabilization and disruption of microbial membranes. nih.govmedchemexpress.com
The potent and broad-spectrum activity of Temporin-SHf, coupled with its low toxicity to mammalian cells, has made it an attractive template for the design of new antibiotic agents. nih.govnih.gov Recent studies have also explored its potential anticancer properties, demonstrating its ability to induce apoptosis in lung cancer cells. nih.govnih.gov The ongoing research into Temporin-SHf and its analogues continues to highlight the therapeutic potential of these small but powerful peptides. researchgate.netacs.org
Table 1: Key Characteristics of Temporin-SHf
| Characteristic | Description | Reference |
|---|---|---|
| Source | Skin of the Sahara frog (Pelophylax saharica) | nih.gov |
| Amino Acid Sequence | FFFLSRIF-NH2 | medchemexpress.com |
| Length | 8 amino acids | nih.gov |
| Net Charge | +2 | nih.gov |
| Key Feature | High phenylalanine content (50%), highly hydrophobic | nih.gov |
| Biological Activity | Broad-spectrum antimicrobial (Gram-positive and Gram-negative bacteria, yeasts), non-hemolytic | nih.govnih.gov |
| Secondary Structure | Adopts an α-helical structure in membrane environments | nih.gov |
Table 2: Investigated Antimicrobial Activity of Temporin-SHf
| Microorganism | Activity | Reference |
|---|---|---|
| Bacillus megaterium | Highly active | nih.gov |
| Staphylococcus aureus | Highly active | nih.gov |
| Escherichia coli | Active | nih.gov |
| Candida albicans | Active | nih.gov |
| Pseudomonas aeruginosa | No activity | mdpi.com |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FFLSRIFGK |
Origin of Product |
United States |
Biosynthesis and Post Translational Processing of Temporin Shf from Its Precursor
Intracellular Synthesis of the Preprotemporin-SHf Polypeptide
The journey of Temporin-SHf begins within the granular glands of the frog's skin, specifically within the multinucleated cells responsible for its synthesis. nih.gov The genetic blueprint for Temporin-SHf is transcribed and translated into a precursor polypeptide known as a prepropeptide. nih.gov This initial protein is larger than the final active peptide and has a distinct tripartite structure. nih.govnih.gov
Signal Peptide: Located at the N-terminus, this highly conserved sequence acts as a biological address label, directing the newly synthesized preprotemporin-SHf to the endoplasmic reticulum and into the secretory pathway. nih.govmdpi.com
Acidic Propiece: Following the signal peptide is an acidic spacer region. nih.govnih.gov This segment is thought to play a role in preventing the premature activity of the mature peptide, which could be toxic to the host's own cells. Its acidic nature may neutralize the cationic charge of the mature peptide sequence, keeping it in an inactive conformation during transport.
Mature Peptide Sequence: The C-terminal region of the precursor contains the amino acid sequence of what will become the active Temporin-SHf peptide. nih.gov This segment is followed by specific amino acid residues that are crucial for the final C-terminal modification. nih.govmdpi.com
The predicted amino acid sequence of the Temporin-SHf precursor, as deduced from cDNA cloning from the skin of the frog Pelophylax saharica, reveals this characteristic structure. nih.gov
| Component | Location | Primary Function | Reference |
|---|---|---|---|
| Signal Peptide | N-terminus | Directs the polypeptide to the secretory pathway. | nih.govmdpi.com |
| Acidic Propiece | Middle Region | Inhibits premature peptide activity; facilitates proper folding. | nih.govnih.gov |
| Mature Temporin-SHf Sequence | C-terminus | The core sequence of the final, active antimicrobial peptide. | nih.gov |
| Processing Signals | Flanking the Mature Peptide | Includes cleavage sites and amidation signals for post-translational enzymes. | nih.govmdpi.com |
Proteolytic Cleavage Pathways Leading to Mature Temporin-SHf
Once the preprotemporin-SHf polypeptide is synthesized, it undergoes a cascade of proteolytic cleavage events, where specific enzymes cut the precursor at precise locations. thermofisher.com This sequential processing is essential to liberate the mature peptide from its inactive precursor form.
The first cleavage event occurs shortly after the polypeptide enters the secretory pathway. An enzyme known as a signal peptidase recognizes and cleaves off the N-terminal signal peptide. mdpi.com This step is crucial for allowing the resulting protemporin-SHf to be correctly folded and transported through the Golgi apparatus for further processing.
The precursors for many temporins, and antimicrobial peptides in general, contain specific recognition sites for a class of enzymes called prohormone convertases (PPCs), which are subtilisin-like endoproteases. nih.govmdpi.com These enzymes are responsible for the primary excision of the active peptide from the acidic propiece. The recognition site is typically a pair of basic amino acids, with Lysine-Arginine (Lys-Arg) being a common motif. nih.govmdpi.com The PPC cleaves the peptide bond on the C-terminal side of this dibasic pair, releasing the propeptide which now has the mature Temporin-SHf sequence at its N-terminus but still contains additional residues at its C-terminus. mdpi.com
Following the action of prohormone convertases, the newly exposed C-terminus of the propeptide intermediate often retains the basic Lys-Arg residues from the cleavage site. A different type of enzyme, a carboxypeptidase, then acts to remove these basic residues one by one. nih.govmdpi.com In the case of the Temporin-SHf precursor, a Lysine residue is found immediately following the C-terminal Glycine (B1666218) of the propeptide. nih.gov This Lysine is removed by a carboxypeptidase, a critical step that prepares the peptide for its final modification. nih.govmdpi.com
C-Terminal Amidation of Temporin-SHf
A hallmark of most temporins, including Temporin-SHf, is the presence of an amide group (-NH2) at their C-terminus instead of the standard carboxyl group (-COOH). nih.govnih.gov This C-terminal amidation is a vital post-translational modification that significantly impacts the peptide's biological activity. The amide group enhances the peptide's net positive charge and is often crucial for its ability to interact with and disrupt microbial membranes.
The source of the C-terminal amide is a glycine residue that directly follows the final amino acid of the mature peptide sequence in the precursor. nih.govmdpi.com The Temporin-SHf precursor sequence contains this essential glycine. nih.gov After the carboxypeptidase has removed any downstream basic residues, an enzyme known as Peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes the amidation reaction. The PAM enzyme utilizes the glycine residue as the nitrogen donor, cleaving the bond between the glycine's alpha-carbon and its carboxyl group to attach the amide group to the C-terminal amino acid of Temporin-SHf. This final step completes the biosynthesis, resulting in the mature, active peptide. nih.gov
| Enzyme Class | Specific Action | Substrate | Reference |
|---|---|---|---|
| Signal Peptidase | Removes the N-terminal signal peptide. | Preprotemporin-SHf | mdpi.com |
| Prohormone Convertase (PPC) | Cleaves at the C-terminal side of the Lys-Arg dibasic site. | Protemporin-SHf | nih.govmdpi.com |
| Carboxypeptidase | Removes C-terminal basic residues (e.g., Lysine) post-PPC cleavage. | Temporin-SHf propeptide intermediate | nih.govmdpi.com |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | Catalyzes the final amidation of the C-terminus, using glycine as an amide donor. | Glycine-extended Temporin-SHf | nih.gov |
Peptidyl-Glycine α-Amidating Monooxygenase (PAM) Involvement
A critical post-translational modification in the maturation of Temporin-SHf is the amidation of its C-terminus. This modification is crucial for the biological activity of many peptides. nih.govnih.gov The precursor sequence of Temporin-SHf contains a glycine residue at the C-terminal end of the mature peptide sequence. imrpress.com This glycine serves as the donor for the amide group in a reaction catalyzed by the bifunctional enzyme, Peptidyl-glycine α-amidating monooxygenase (PAM). nih.govnih.gov
The amidation process occurs in two sequential steps, both orchestrated by the PAM enzyme. nih.govmdpi.com The first step is the hydroxylation of the α-carbon of the C-terminal glycine, a reaction carried out by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM. nih.govmdpi.com The second step involves the cleavage of the now hydroxylated glycine by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain of PAM, which results in the formation of the C-terminally amidated peptide and glyoxylate. nih.govmdpi.com This C-terminal amidation is a highly conserved feature among temporin precursors and is essential for their antimicrobial efficacy. nih.gov
Secretion Mechanisms of Mature Temporin-SHf from Granular Glands
Once the mature Temporin-SHf is fully processed and stored within the large granules of the granular glands, its release is a regulated event, typically triggered in response to stress, injury, or microbial threat. mdpi.com The secretion of the contents of these glands is achieved through a holocrine mechanism. imrpress.comscielo.org.za
Structural Elucidation and Conformational Dynamics of Temporin Shf Derived from Precursor
Primary Amino Acid Sequence Analysis of Mature Temporin-SHf (FFFLSRIFa)
The primary structure of the mature Temporin-SHf peptide is represented by the amino acid sequence FFFLSRIFa, indicating that the C-terminus is amidated. nih.gov This sequence was determined through cloning from the skin of Pelophylax saharica. nih.gov
A striking feature of Temporin-SHf is its remarkably high content of Phenylalanine (Phe), which constitutes 50% of its amino acid sequence. nih.gov This makes it one of the most Phe-rich peptides or proteins known. nih.govnih.gov The sequence is dominated by bulky aliphatic and aromatic residues, contributing to a highly hydrophobic character. nih.gov Specifically, six out of the eight residues are hydrophobic. nih.gov This high hydrophobicity is a crucial factor in the peptide's interaction with cell membranes. nih.gov
Table 1: Amino Acid Composition and Properties of Temporin-SHf
| Residue Position | Amino Acid | Hydrophobicity |
| 1 | Phenylalanine (F) | Hydrophobic |
| 2 | Phenylalanine (F) | Hydrophobic |
| 3 | Phenylalanine (F) | Hydrophobic |
| 4 | Leucine (B10760876) (L) | Hydrophobic |
| 5 | Serine (S) | Polar |
| 6 | Arginine (R) | Cationic, Polar |
| 7 | Isoleucine (I) | Hydrophobic |
| 8 | Phenylalanine (F) | Hydrophobic |
This table is generated based on the primary sequence FFFLSRIFa.
Advanced Spectroscopic and Biophysical Characterization
The structural arrangement of the active Temporin-SHf peptide, derived from its precursor, has been meticulously investigated using a combination of high-resolution spectroscopic techniques and computational modeling. These studies are crucial for understanding its mechanism of action, particularly its interaction with bacterial membranes. In aqueous solutions, the peptide remains largely unstructured. However, upon interaction with membrane-mimicking environments, such as detergent micelles, it undergoes a significant conformational change to adopt its bioactive structure. researchgate.netmdpi.com
Circular Dichroism (CD) Spectroscopy for Helical Content Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.gov For Temporin-SHf, CD studies have been instrumental in demonstrating the induction of a helical structure in membrane-mimicking environments.
In aqueous buffer, Temporin-SHf exhibits a CD spectrum characteristic of a random coil or disordered conformation. However, in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a mimic for the negatively charged surface of bacterial membranes, the spectrum changes significantly. researchgate.netmdpi.com While these changes indicate a shift towards a more ordered structure, the CD signature of Temporin-SHf is considered atypical. Instead of showing two strong negative bands around 208 and 222 nm, which are the classic hallmarks of an α-helix, the spectrum is partially obscured. This phenomenon is attributed to a strong positive contribution from the aromatic side chains of the numerous phenylalanine residues (50% of the peptide) in the 220 nm region, which cancels out some of the negative signal from the peptide backbone's helical arrangement. researchgate.net
Despite this atypical signature, the spectral data strongly suggested the adoption of an α-helical conformation. researchgate.net This hypothesis was later definitively confirmed by more detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies. researchgate.netnih.gov
| Solvent Condition | Observed Conformation | Key Spectral Characteristics | Reference |
|---|---|---|---|
| Aqueous Buffer | Disordered / Random Coil | Spectrum typical of an unstructured peptide. | researchgate.net |
| 80 mM Sodium Dodecyl Sulfate (SDS) Micelles | α-Helical | Atypical signature; negative bands are partially canceled by a positive contribution from Phe residues. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics
To overcome the ambiguities of CD spectroscopy and to determine a high-resolution three-dimensional structure, Nuclear Magnetic Resonance (NMR) spectroscopy was employed. nih.gov These experiments, conducted in the presence of membrane-mimicking micelles such as dodecylphosphocholine (B1670865) (DPC) and SDS, provided definitive evidence of the peptide's structure and its orientation relative to the membrane interface. nih.gov
The NMR data confirmed that Temporin-SHf, when bound to micelles, folds into a well-defined, non-amphipathic α-helical structure. nih.gov The helical segment was precisely identified as spanning from residue Phenylalanine-3 to Phenylalanine-8. researchgate.netnih.gov This structure is stabilized by a compact hydrophobic core on one face of the helix. nih.gov
Furthermore, NMR experiments using paramagnetic probes, which cause relaxation enhancement, were used to deduce the peptide's positioning within the micelle. The results indicated that the peptide orients itself nearly parallel to the surface of the micelle. The hydrophobic face of the helix penetrates into the micelle's interior, while the more polar residues remain closer to the interface. nih.gov This orientation is critical for its proposed membrane-disruptive mechanism.
| Structural Parameter | Finding | Experimental Condition | Reference |
|---|---|---|---|
| Secondary Structure | α-Helix | Dodecylphosphocholine (DPC) or Sodium Dodecyl Sulfate (SDS) micelles | nih.gov |
| Helical Region | Residues 3 through 8 (Phe-Leu-Ser-Arg-Ile-Phe) | DPC or SDS micelles | researchgate.netnih.gov |
| Amphipathicity | Non-amphipathic helix | DPC or SDS micelles | nih.gov |
| Orientation in Micelle | Adopts a nearly parallel orientation to the micelle surface | Paramagnetic relaxation enhancement experiments | nih.gov |
| Penetration | The hydrophobic core penetrates the micelle interior | Paramagnetic relaxation enhancement experiments | nih.gov |
Computational Approaches: Restrained Molecular Dynamics Simulations
To refine the three-dimensional structure obtained from NMR data and to analyze its stability, restrained molecular dynamics (MD) simulations were performed. plos.orgbiorxiv.org This computational technique uses experimental data, such as distance restraints derived from NMR Nuclear Overhauser Effect (NOE) signals, to guide the simulation toward physically realistic and experimentally consistent conformations. biorxiv.org
The combination of NMR spectroscopy with restrained molecular dynamics calculations was essential for building a precise model of micelle-bound Temporin-SHf. nih.gov These simulations confirmed that the peptide maintains a stable α-helical structure from residue 3 to 8 throughout the simulation time when associated with the micelle. nih.gov The final refined models from these simulations provide a detailed view of the peptide's structure, showing how the compact hydrophobic face, rich in phenylalanine residues, stabilizes the helix and facilitates its insertion into the nonpolar interior of the membrane mimic. nih.gov This integrated approach, leveraging both experimental spectroscopy and computational simulation, provides a robust model for the bioactive conformation of Temporin-SHf.
Molecular Mechanisms of Action of Temporin Shf
Interaction with Microbial Membranes and Model Systems
The initial stages of Temporin-SHf's action involve its attraction to and insertion into the microbial membrane. This process is governed by a combination of electrostatic and hydrophobic forces, leading to a cascade of events that compromise membrane integrity.
The interaction of Temporin-SHf with target membranes is highly selective, showing a strong preference for the negatively charged (anionic) lipid bilayers characteristic of microbial membranes over the generally zwitterionic (neutral) membranes of eukaryotic cells. nih.govnih.gov This selectivity is a crucial factor in its antimicrobial action and low hemolytic activity. nih.gov The initial attraction is driven by electrostatic interactions between the cationic residues of the peptide and the anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which are abundant in bacterial membranes. nih.govresearchgate.net
Studies using model membrane systems, such as multilamellar vesicles (MLVs), have demonstrated this preference. For instance, an analog of a related peptide, Temporin-SHa, exhibited a four-fold higher affinity for anionic model membranes compared to neutral ones. nih.gov Differential scanning calorimetry (DSC) experiments with Temporin-SHf revealed a significant perturbation of anionic dimyristoylphosphatidylglycerol (DMPG) vesicles, while its effect on zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles was much less pronounced. nih.gov This indicates a strong, selective interaction with the polar headgroups and glycerol (B35011) backbone of the anionic phospholipids. nih.gov
Following the initial electrostatic binding, the peptide inserts itself into the lipid bilayer. Due to its hydrophobic nature, particularly its high content of phenylalanine residues, Temporin-SHf readily penetrates the hydrophobic core of the membrane. nih.govnih.gov
Spectroscopic and molecular dynamics studies have shown that upon binding to micelles that mimic membrane environments, Temporin-SHf adopts a well-defined α-helical structure. nih.gov This helical segment orients itself nearly parallel to the surface of the membrane. nih.gov The peptide does not span the membrane in a transmembrane orientation, which is consistent with its short length (only eight residues). nih.govnih.gov Instead, it lies in-plane within the hydrophobic lipid bilayer, with one face of the helix penetrating the micelle interior. nih.govnih.gov This orientation is stabilized by a compact hydrophobic core. nih.gov
The insertion and presence of Temporin-SHf peptides within the microbial membrane lead to a rapid loss of its barrier function. This is characterized by permeabilization, allowing the leakage of intracellular components, and depolarization, which is the dissipation of the membrane potential essential for cellular energy production and other vital functions. nih.govresearchgate.net
The ability of Temporin-SHf to permeabilize bacterial membranes has been confirmed by assays measuring the leakage of cytoplasmic contents, such as β-galactosidase. nih.gov Furthermore, studies on Temporin-SHf analogs and other temporins demonstrate a rapid, concentration-dependent collapse of the membrane potential in bacteria like E. coli and S. aureus. nih.govresearchgate.net This depolarization is a key event in the peptide's bactericidal mechanism, occurring swiftly after the peptide interacts with the cell. nih.gov
Table 1: Effects of Temporin Peptides on Membrane Properties
| Peptide | Effect | Target Organism/Model | Key Finding | Reference |
|---|---|---|---|---|
| Temporin-SHf | Membrane Permeabilization | E. coli | Induces leakage of cytoplasmic β-galactosidase. | nih.gov |
| Temporin-SHf Analogs | Membrane Depolarization | E. coli, S. aureus | Causes rapid collapse of membrane potential. | researchgate.net |
| Temporin-SHa Analog ([K³]SHa) | Membrane Depolarization | Leishmania infantum | Triggers mitochondrial membrane depolarization. | nih.gov |
Membrane Disruption Models
The precise mechanism by which Temporin-SHf and related peptides cause catastrophic membrane damage is often described by models that emphasize the collective action of many peptide molecules on the membrane surface.
At sufficient concentrations, Temporin-SHf is proposed to exert a "detergent-like" effect on the microbial membrane. nih.govnih.govnih.gov This model suggests that the accumulation of peptides on and within the bilayer disrupts the lipid organization so severely that the membrane is effectively solubilized into micelle-like structures, leading to complete cell lysis. nih.gov
A fundamental aspect of this disruptive action is the perturbation of the lipid acyl chains. Differential scanning calorimetry data indicates that Temporin-SHf strongly disrupts the acyl chain packing of anionic lipid bilayers. nih.govnih.gov This interaction abolishes the main phase transition of the lipids, signifying a profound disturbance in the ordered arrangement of the fatty acid chains and an increase in membrane fluidity. nih.govscite.ai This disruption of the bilayer's structural integrity is a critical step leading to the loss of membrane function and cell death. nih.gov
The membrane disruption caused by Temporin-SHf is consistent with the "carpet" model. nih.govnih.gov In this mechanism, the peptide monomers first bind to the outer surface of the microbial membrane, driven by electrostatic attraction. mdpi.comrsc.org As the concentration of peptides on the surface increases, they cover the membrane in a carpet-like fashion. nih.govmdpi.com
Once a critical threshold concentration is reached, the peptides collectively induce membrane instability. mdpi.com This can lead to the formation of transient pores, cracks, or the complete disintegration of the membrane in a detergent-like manner, without the need for the peptides to form stable, ordered channels. nih.govnih.govrsc.org This model explains the rapid, broad-spectrum activity of peptides like Temporin-SHf and is supported by observations that the peptide lies parallel to the membrane surface rather than inserting perpendicularly to form defined pores. nih.govrsc.org
Lack of Chiral Dependence in Membrane Interactions
A noteworthy aspect of the mechanism of many antimicrobial peptides that target the cell membrane is the general lack of dependence on the chirality of their constituent amino acids. For antimicrobial peptides (AMPs) that exert their effects through the selective disruption of cell membranes, their all-D-amino acid counterparts often exhibit antibacterial and hemolytic activities that are identical to the natural all-L-amino acid forms. nih.gov This suggests that the activity is not mediated by specific interactions with chiral receptors or enzymes within the membrane. nih.gov
While specific studies focusing exclusively on the chiral dependence of Temporin-SHf's membrane interactions are not extensively detailed in the current body of literature, the well-documented membrane-disrupting mechanism of this peptide aligns with this general principle. Its mode of action, which involves the physical perturbation and disruption of the lipid bilayer, is primarily governed by physicochemical properties such as hydrophobicity and charge distribution, rather than a lock-and-key interaction with a specific chiral molecular target. nih.govnih.gov Research on synthetic analogs of Temporin-SHf, including those with D-amino acid substitutions, has primarily focused on enhancing antimicrobial potency and stability, with the foundational mechanism of membrane disruption remaining the central theme. researchgate.netresearchgate.net
Interactions with Intracellular Targets
Beyond its primary assault on the cell membrane, research has revealed that Temporin-SHf can also engage with intracellular targets, particularly in the context of its anticancer properties. Studies have demonstrated that Temporin-SHf can induce apoptosis, or programmed cell death, in cancer cells through an intrinsic mitochondrial pathway. nih.gov
In studies involving human A549 lung cancer cells, Temporin-SHf was found to trigger a cascade of events characteristic of mitochondria-mediated apoptosis. nih.gov This process involves the permeabilization of the mitochondrial membrane, a critical event that leads to the release of pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase family of proteases, which are central executioners of apoptosis. nih.gov The action of Temporin-SHf on cancer cells has also been shown to affect the integrity of lysosomes, another important intracellular organelle. nih.gov
The ability of Temporin-SHf to interact with intracellular targets is not limited to cancer cells. In studies on the parasite Leishmania infantum, related temporins have been shown to not only act on the parasite's membrane but also to trigger apoptosis-like death, characterized by mitochondrial membrane depolarization and DNA fragmentation. nih.gov For the related Temporin-SHa, it has been observed to diffuse within host cells, including the nucleus of amoebae, suggesting a capacity for intracellular localization. nih.gov
The detailed research findings on the molecular mechanisms of Temporin-SHf are summarized in the following table:
| Mechanism Category | Specific Finding | Organism/Cell Type Studied |
| Membrane Interaction | Disrupts the acyl chain packing of anionic lipid bilayers. nih.govnih.gov | Model Membranes (DMPG MLVs) |
| Triggers local cracks and membrane disintegration through a detergent-like effect, likely via the carpet mechanism. nih.govnih.gov | Bacterial Cells, Model Membranes | |
| Adopts a nearly parallel orientation to the micelle surface. nih.govnih.gov | Micellar Environments (SDS, DPC) | |
| Intracellular Interaction | Triggers caspase-dependent apoptosis through an intrinsic mitochondrial pathway. nih.gov | Human A549 Lung Cancer Cells |
| Affects lysosomal integrity. nih.gov | Human A549 Lung Cancer Cells | |
| Inhibits cancer cell proliferation and migration. nih.gov | Human A549 Lung Cancer Cells |
Biological Activities and Therapeutic Potential in Research Models
Broad-Spectrum Antimicrobial Efficacy in In Vitro Studies
Temporin-SHf exhibits a wide range of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts. nih.govnih.gov Its microbicidal action is attributed to its ability to disrupt the acyl chain packing of microbial lipid bilayers, leading to membrane disintegration through a detergent-like effect, likely via the carpet mechanism. nih.govnih.gov
Activity against Gram-Positive Bacterial Strains (e.g., S. aureus, MRSA, B. megaterium)
Temporin-SHf has demonstrated significant activity against several Gram-positive bacteria. Notably, it is effective against Staphylococcus aureus and Bacillus megaterium. nih.gov The minimal inhibitory concentration (MIC) for these bacteria is in the range of 3–30 μM. nih.gov The temporin family of peptides, in general, is recognized for its activity against Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
Activity against Gram-Negative Bacterial Strains (e.g., E. coli)
The peptide also shows efficacy against Gram-negative bacteria such as Escherichia coli. nih.gov Specifically, it is active against E. coli strains ATCC25922 and ML-35p, with MIC values ranging from 3–30 μM. nih.gov The ability of Temporin-SHf to permeabilize the cytoplasmic membrane of E. coli has been demonstrated using the E. coli strain ML-35p, which constitutively expresses cytoplasmic β-galactosidase. nih.gov However, some reports indicate that its activity against certain strains of E. coli might be limited. mdpi.com
Antifungal and Anti-Yeast Activity (e.g., C. albicans, S. cerevisiae)
Temporin-SHf's antimicrobial spectrum extends to fungi and yeasts. It is highly active against Saccharomyces cerevisiae, with a MIC between 3 and 30 μM. nih.gov Its activity against Candida albicans and Candida parapsilosis is also notable, with a reported MIC of 50 μM. nih.gov However, its activity against the fungus Aspergillus flavus is considered weak. mdpi.com Another member of the temporin family, Temporin-SHa, has also shown effectiveness against fluconazole-resistant C. albicans. mdpi.com
Table 1: Antimicrobial Activity of Temporin-SHf
| Organism | Strain | MIC (μM) |
|---|---|---|
| Bacillus megaterium | - | 3-30 nih.gov |
| Staphylococcus aureus | - | 3-30 nih.gov |
| Escherichia coli | ATCC25922 | 3-30 nih.gov |
| Escherichia coli | ML-35p | 3-30 nih.gov |
| Saccharomyces cerevisiae | - | 3-30 nih.gov |
| Enterococcus faecalis | - | 50 nih.gov |
| Candida albicans | - | 50 nih.gov |
| Candida parapsilosis | - | 50 nih.gov |
Selectivity for Microbial Membranes
A crucial aspect of antimicrobial peptides is their ability to selectively target microbial cells over host cells. Temporin-SHf demonstrates this selectivity, a key factor for its therapeutic potential. nih.gov
Absence of Hemolytic Activity at Effective Concentrations
Despite its potent microbicidal action, Temporin-SHf displays no hemolytic activity at concentrations effective against microbes. nih.govnih.gov This lack of toxicity towards red blood cells is a significant advantage, suggesting that it does not indiscriminately disrupt mammalian cell membranes. nih.govnih.gov
Selective Interaction with Anionic vs. Zwitterionic Membranes
The selectivity of Temporin-SHf is rooted in its interaction with different types of lipid membranes. Microbial membranes are typically rich in anionic phospholipids (B1166683), while mammalian cell membranes are predominantly composed of zwitterionic phospholipids. nih.gov Temporin-SHf preferentially disrupts the acyl chain packing of anionic lipid bilayers, which are characteristic of bacterial membranes. nih.govmedchemexpress.com This preferential interaction is a key determinant of its selective toxicity towards microbes. nih.gov Spectroscopic studies have shown that Temporin-SHf adopts a well-defined non-amphipathic α-helical structure when it binds to both zwitterionic and anionic micelles, suggesting a complex interaction with membrane environments. nih.govnih.gov
Anti-Parasitic Activity in In Vitro Models (e.g., Leishmania species for related temporins)
The temporin family of peptides has been a subject of interest for their potential anti-parasitic properties. While many members of this family exhibit activity against various parasites, Temporin-SHf itself has shown limited efficacy in this specific area. Research indicates that Temporin-SHf did not display activity against the promastigote and axenic amastigote forms of Leishmania infantum mdpi.com.
However, other related temporins have demonstrated notable anti-leishmanial effects, suggesting a broader potential within the peptide family. For instance, Temporin-A and Temporin-B show activity against protozoa of the Leishmania genus, with their mechanism hypothesized to involve the permeabilization and destruction of the parasite's plasma membrane mdpi.com. Similarly, Temporin-SHa has been shown to inhibit the growth of L. infantum promastigotes and axenic amastigotes nih.gov. Analogs of Temporin-SHa, such as [K3]SHa, have emerged as highly potent agents against a wide range of trypanosomatids, including Leishmania and Trypanosoma, even showing effectiveness against antimony-resistant L. infantum nih.gov. Furthermore, Temporin-SHe exhibits antiparasitic activity against various Leishmania species that cause visceral, cutaneous, and mucocutaneous leishmaniasis nih.gov. The anti-leishmania activity of some temporins is attributed to a membranolytic mechanism at concentrations above the IC50, while at concentrations below this threshold, they may induce an apoptosis-like cell death mdpi.com.
Table 1: Anti-Leishmanial Activity of Selected Temporins
| Temporin Variant | Activity against Leishmania species | Observed Mechanism |
|---|---|---|
| Temporin-A | Active | Membrane destruction mdpi.com |
| Temporin-B | Active | Permeates plasma membrane mdpi.com |
| Temporin-SHa | Active against L. infantum | Induces apoptosis-like cell death or membranolytic action depending on concentration mdpi.comnih.gov |
| Temporin-SHe | Active against various Leishmania species | N/A |
| Temporin-SHf | No activity detected against L. infantum | N/A mdpi.com |
Investigation of Anti-Tumor Properties in Cancer Cell Lines (e.g., A549 lung cancer cells)
Recent research has illuminated the anti-tumor potential of Temporin-SHf. Studies have demonstrated that this peptide is cytotoxic to human cancer cells while remaining non-hemolytic and not affecting non-tumorigenic cells nih.govresearchgate.netnih.gov. Its effectiveness has been observed against several human cancer cell lines, including A549 (lung), MCF-7 (breast), HepG2 (liver), and PC3 (prostate) nih.gov. Notably, A549 lung cancer cells have shown particular sensitivity to Temporin-SHf nih.gov. The selective killing of cancer cells by peptides like Temporin-SHf may be attributed to differences in cell membrane composition, particularly the distribution of phospholipids nih.gov.
Table 2: IC₅₀ Values of Temporin-SHf Against Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of a substance needed to inhibit a biological process by half.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Cancer | Data indicates high sensitivity nih.gov |
| MCF-7 | Breast Cancer | Cytotoxic effects observed nih.gov |
| HepG2 | Liver Cancer | Cytotoxic effects observed nih.gov |
| PC3 | Prostate Cancer | Cytotoxic effects observed nih.gov |
| HUVEC | Normal (non-cancerous) | Not cytotoxic nih.gov |
The molecular mechanism underlying the anti-tumor activity of Temporin-SHf involves the induction of programmed cell death, or apoptosis. Research confirms that the peptide kills cancer cells by triggering a caspase-dependent apoptosis through an intrinsic mitochondrial pathway nih.govresearchgate.netnih.govresearchgate.net. This process is initiated by the peptide targeting the mitochondrial membrane mdpi.com. In addition to its effects on mitochondria, Temporin-SHf has been found to disrupt the integrity of lysosomes and cause damage to the cancer cell membrane nih.govresearchgate.netnih.gov. Flow cytometry analysis has further confirmed the induction of apoptosis in cancer cells treated with Temporin-SHf researchgate.net.
In addition to inducing apoptosis, Temporin-SHf has been shown to impede key processes involved in tumor progression. Scientific investigations have confirmed that the peptide effectively inhibits the proliferation and migration of A549 lung cancer cells nih.govresearchgate.netnih.gov.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Temporin-SHf has demonstrated anti-angiogenic properties in research models nih.govresearchgate.netnih.gov. In vitro assays, such as the chick chorioallantoic membrane (CAM) model, have shown that Temporin-SHf can cause a significant reduction in relative vascular density, highlighting its potential to interfere with the blood supply to tumors researchgate.net.
Advanced Research Methodologies and Peptide Engineering of Temporin Shf
Synthetic Chemistry Approaches for Temporin-SHf and Analogs
Chemical synthesis provides a robust platform for producing Temporin-SHf and for creating novel derivatives with tailored properties. This approach offers unparalleled control over the peptide's primary structure.
Solid-Phase Peptide Synthesis (SPPS) Techniques (e.g., Fmoc chemistry)
Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the artificial production of Temporin-SHf and its analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The most prevalent strategy employed for this purpose is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
The synthesis cycle using Fmoc chemistry involves a series of repetitive steps:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This step exposes a free amine group for the subsequent coupling reaction.
Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine group. Activation is commonly achieved using coupling reagents such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction rates and minimize side reactions. Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also widely utilized.
This deprotection-coupling cycle is repeated until the desired peptide sequence is fully assembled. Following the completion of the chain assembly, the peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed. This is typically accomplished with a strong acid cocktail, predominantly featuring trifluoroacetic acid (TFA), along with a mixture of scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent unwanted modifications of sensitive amino acid residues.
Purification and Characterization of Synthetic Peptides
After cleavage from the resin, the crude synthetic peptide product is a heterogeneous mixture. Consequently, a stringent purification step is necessary to isolate the target peptide. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose. In RP-HPLC, the crude mixture is passed through a column containing a nonpolar stationary phase (e.g., C8 or C18 silica). A gradient of increasing organic solvent, typically acetonitrile (B52724) in water, is used to elute the components. The hydrophobic nature of the peptide determines its retention time, allowing for its separation from more hydrophilic or more hydrophobic impurities.
The identity and purity of the purified Temporin-SHf are then rigorously confirmed. Analytical RP-HPLC is used to assess the purity, with a single, sharp peak being indicative of a highly pure sample. Mass Spectrometry (MS), particularly using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to verify the molecular weight of the synthetic peptide. The experimentally observed mass must correspond to the theoretically calculated mass of the desired sequence, thus confirming its identity.
Structure-Activity Relationship (SAR) Studies of Temporin-SHf Analogs
Design and Synthesis of Derivatives with Amino Acid Substitutions
A key approach in SAR studies is the targeted substitution of amino acids within the Temporin-SHf sequence. This allows researchers to investigate the contribution of specific side chains to the peptide's function. A powerful tool in this regard is the alanine (B10760859) scan , where each amino acid residue is systematically replaced by alanine. Since alanine has a minimal side chain (a methyl group), any significant loss of activity upon its substitution points to the critical role of the original amino acid's side chain.
Impact of Charge Modification and Hydrophobicity on Activity Spectrum
Charge Modification: The net positive charge can be modulated by substituting neutral amino acids with basic residues (e.g., lysine, arginine) or vice versa. An increased positive charge generally enhances the initial electrostatic attraction to the negatively charged microbial membranes, which can boost antimicrobial potency.
Hydrophobicity: The hydrophobicity of the peptide governs its ability to insert into and disrupt the lipid bilayer of the microbial membrane. This property can be fine-tuned by substituting amino acids with others that are more or less hydrophobic.
A delicate balance between charge and hydrophobicity is crucial. While increasing either property can enhance antimicrobial activity, excessive charge can lead to host cell toxicity, and excessive hydrophobicity can cause non-specific membrane interactions and aggregation. SAR studies aim to find the optimal balance to maximize antimicrobial efficacy while minimizing cytotoxicity.
Effects of D-Amino Acid Incorporations
A major hurdle for the therapeutic application of peptides is their rapid degradation by host proteases. A successful strategy to overcome this is the incorporation of D-amino acids, the non-natural stereoisomers of the standard L-amino acids. Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are significantly more resistant to proteolytic cleavage.
The introduction of D-amino acids can be done in several ways:
Single or multiple substitutions: Replacing specific L-amino acids with their D-counterparts can enhance stability while potentially retaining or even improving biological activity.
Enantiomeric peptides: Synthesizing the entire peptide with D-amino acids (the all-D enantiomer) can result in a molecule with similar antimicrobial activity to the all-L parent but with vastly improved stability.
The position and number of D-amino acid substitutions must be carefully considered, as they can alter the peptide's secondary structure and its interaction with target membranes. Therefore, the impact of such modifications is empirically evaluated for each new analog.
Strategies for Enhancing Stability and Bioactivity
Disulfide Engineering for Proteolytic Stability Enhancement
One of the primary drawbacks of Temporin-SHf is its vulnerability to proteolytic degradation. nih.gov A key strategy to counteract this is disulfide engineering. This involves the strategic substitution of amino acids within the peptide sequence with cysteine residues, which can form a covalent disulfide bond. This bond acts as a molecular staple, stabilizing the peptide's structure.
In a notable study, the functionally non-critical residues Leu4 and Ile7 of Temporin-SHf were mutated to cysteine. nih.gov These positions, denoted as i and i+3 in the helical conformation, are spatially close enough to allow for the formation of a disulfide bridge. The resulting analog, [L4C, I7C]Temporin-SHf, was synthesized and characterized. nih.gov
The introduction of the cysteine disulfide bond was shown to confer significant proteolytic stability. nih.gov Both trypsin-induced and serum-induced digestion assays confirmed that the engineered peptide was more resistant to degradation compared to the native form. nih.gov This enhanced stability is a critical step toward improving the in vivo efficacy of Temporin-SHf-based peptides.
Retention of Bioactive Conformation through Engineering
The antimicrobial activity of Temporin-SHf is intrinsically linked to its α-helical conformation, which it adopts in a membrane-like environment. nih.govnih.gov A major challenge is that in aqueous solutions, the peptide tends to have a disordered structure. nih.govnih.gov The same disulfide engineering strategy used to enhance proteolytic stability also plays a crucial role in retaining the bioactive conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy of the engineered [L4C, I7C]Temporin-SHf revealed that it adopts a helical conformation from Phenylalanine-3 to Phenylalanine-8, even in the absence of a membrane-mimetic environment. nih.gov This pre-stabilized helical structure is advantageous for its antimicrobial function. The disulfide bond effectively locks the peptide into its active shape, reducing the energetic cost of folding upon membrane interaction.
Further research has explored the "tadpole-like" conformation of Temporin-SHf, which consists of a disordered two-Phenylalanine tail and an α-helical head. researchgate.net Redesigning the hydrophobic tail and the helical head, as well as their arrangement, has been a strategy to explore the structure-activity relationship and maintain or enhance bioactivity. researchgate.net
Computational and In Silico Approaches in Peptide Design
Computational and in silico methods are indispensable tools in modern peptide engineering, allowing for the rational design of new analogs with improved properties. These approaches save considerable time and resources compared to purely empirical screening methods.
Structure-activity relationship (SAR) studies are fundamental to this process. acs.orgnih.gov By systematically modifying the peptide sequence and analyzing the effects on antimicrobial activity, researchers can deduce the roles of specific amino acid residues. For instance, a series of Temporin-SHf derivatives were designed with insertions of a basic arginine residue or with neutral hydrophilic (serine) and other hydrophobic (α-methyl phenylalanine, p-tbutyl phenylalanine) groups to enhance antimicrobial activity. acs.orgnih.gov
Computational tools are used to model and predict the structural consequences of these modifications. Techniques such as circular dichroism and NMR spectroscopy are used to experimentally verify the α-helical structure of the designed analogs. acs.orgnih.gov Molecular dynamics simulations can provide insights into how the peptides interact with bacterial membranes. researchgate.net For example, simulations have been used to study the pore formation process of antimicrobial peptides in different membrane models. researchgate.net
Evolutionary and Comparative Genomics of Temporin Precursors
Phylogenetic Analysis of Temporin-SHf Precursor Genes within the Dermaseptin (B158304) Superfamily
The precursor gene of Temporin-SHf belongs to the large and diverse dermaseptin superfamily of antimicrobial peptides. nih.gov Phylogenetic analyses, based on the precursor sequences of various AMPs from ranid frogs, reveal that these genes likely evolved from a common ancestral locus. mdpi.com These precursors typically consist of a conserved signal peptide region, an acidic propeptide region, and a hypervariable mature peptide region at the C-terminus. researchgate.net
A phylogenetic reconstruction of 50 precursor sequences from several ranid genera, including Pelophylax, Rana, Lithobates, and Odorrana, demonstrated that they fall into distinct clades corresponding to known AMP families such as temporins, brevinins, and ranatuerins. nih.gov The precursor of Temporin-SHf, isolated from the Saharan frog Pelophylax saharicus, clusters within the temporin clade. nih.gov This suggests that Temporin-SHf arose from gene duplication events within this lineage. nih.gov Despite its unique amino acid sequence, its placement within the temporin family is supported by a strong bootstrap value in phylogenetic trees. nih.gov
Conservation and Divergence of Precursor Domains Across Ranid Frog Genera
A defining characteristic of temporin precursor genes, and indeed the broader dermaseptin superfamily, is the stark contrast in evolutionary pressure on different domains of the precursor protein. researchgate.net
Preproregion (Signal and Acidic Propeptide): This region is highly conserved, even among different frog families. researchgate.net This strong conservation suggests a crucial role in the processing and secretion of the mature peptide. The signal peptide directs the precursor to the secretory pathway, while the acidic propeptide is thought to be involved in the correct folding and protection of the cytotoxic mature peptide until it is secreted.
Mature Peptide Region: In sharp contrast, the domain encoding the mature antimicrobial peptide is hypervariable. researchgate.net This high level of variation is believed to be driven by positive selection, reflecting an ongoing evolutionary arms race with a wide array of pathogens. nih.gov This rapid evolution allows the host to generate a diverse arsenal (B13267) of AMPs to combat evolving microbial threats.
The following table illustrates the general conservation pattern observed in temporin precursors:
| Precursor Domain | Level of Conservation | Putative Function |
| Signal Peptide | High | Secretory pathway targeting |
| Acidic Propeptide | High | Intracellular stabilization, folding |
| Mature Peptide | Low (Hypervariable) | Antimicrobial activity |
Molecular Evolution of AMP Gene Repertoires in Amphibians
The molecular evolution of antimicrobial peptide gene repertoires in amphibians is a dynamic process characterized by several key mechanisms:
Gene Duplication: This is a primary driver for the expansion of AMP families. nih.gov Duplicated genes are then free to diverge, leading to the evolution of peptides with new or modified functions.
Positive Selection: The hypervariability of the mature peptide region is a hallmark of positive or Darwinian selection. nih.gov This indicates that novel mutations conferring an advantage in combating pathogens are actively selected for.
Concerted Evolution: Some studies suggest that AMP genes may also undergo concerted evolution, a process that can homogenize sequences within a gene family. However, the high diversity observed in many AMP families, including the temporins, points to a predominant role for diversifying selection. nih.gov
Trans-specific Polymorphism: Evidence suggests that some AMP alleles have been maintained across speciation events, a phenomenon known as trans-specific polymorphism. nih.gov This indicates a long-standing co-evolutionary history with pathogens.
A study on two ranid frog species, Rana arvalis and Rana temporaria, found multiple loci for temporin, brevinin, and palustrin genes, with strong evidence of positive selection acting on the mature peptide domain. nih.gov This highlights the adaptive significance of AMP diversity in these species.
Functional Divergence and Specialization of Temporin Peptides
The rapid evolution of the mature peptide region has led to significant functional divergence and specialization among temporin peptides. This is evident in their varying spectra of activity and biophysical properties.
Temporin-SHf itself is a prime example of such specialization. It is an unusually short, eight-residue peptide, rich in phenylalanine, and highly hydrophobic. nih.gov These characteristics distinguish it from many other temporins and contribute to its broad-spectrum activity against Gram-positive and Gram-negative bacteria and yeasts, with the notable absence of hemolytic activity. nih.govmedchemexpress.com
The functional divergence among temporin paralogs can be seen in their antimicrobial activities. For instance, while many temporins are primarily active against Gram-positive bacteria, some, like Temporin-SHf, exhibit a broader range of action. mdpi.comqub.ac.uk This specialization allows the frog to possess a multi-pronged defense system capable of targeting a variety of microorganisms.
The table below provides a glimpse into the functional diversity of selected temporin peptides:
| Peptide | Source Organism | Key Characteristics | Primary Activity |
| Temporin-SHf | Pelophylax saharicus | 8 residues, Phe-rich, highly hydrophobic. nih.gov | Broad-spectrum antibacterial and antifungal. nih.gov |
| Temporin-A | Rana temporaria | Active against bacteria, fungi, and protozoa. mdpi.com | Primarily Gram-positive bacteria. mdpi.com |
| Temporin-G | Rana temporaria | 13 amino acids long. mdpi.com | Bactericidal against Gram-positive and some Gram-negative bacteria. mdpi.com |
| Temporin-L | Rana temporaria | Synergistic activity with other temporins. mdpi.com | Enhances activity against Gram-negative bacteria. mdpi.com |
This functional divergence is a direct consequence of the molecular evolution of the precursor genes, driven by the relentless pressure of pathogens in the environment.
Q & A
Q. What experimental methods are commonly used to assess the cytotoxicity of Temporin-SHf against cancer cells?
Cytotoxicity is typically evaluated using the MTT assay, which measures mitochondrial activity in viable cells. A549 lung cancer cells are incubated with Temporin-SHf at varying concentrations (e.g., 10–100 µM) for 24–48 hours. Post-treatment, MTT solution is added, and formazan crystals are dissolved for spectrophotometric analysis at 570 nm. IC50 values are calculated to quantify potency . Complementary methods include lactate dehydrogenase (LDH) release assays to assess membrane integrity and neutral red uptake (NRU) to evaluate lysosomal stability .
Q. How is the secondary structure of Temporin-SHf analyzed experimentally?
Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to determine structural conformations. In aqueous solutions, Temporin-SHf adopts a random coil, while in membrane-mimetic environments (e.g., SDS micelles), it forms α-helical segments between Phe3 and Phe7. NMR data reveal hydrogen bonding patterns (e.g., Phe8-NH to Leu4-CO at 2.15 Å) and aromatic interactions that stabilize the helical fold .
Q. What factors contribute to Temporin-SHf’s selectivity for cancer cells over non-tumor cells?
Selectivity arises from electrostatic interactions between the peptide’s cationic residues and anionic phospholipids (e.g., phosphatidylserine) enriched in cancer cell membranes. Normal mammalian cells, with neutral zwitterionic lipids, are less susceptible. Hydrophobic residues enhance membrane insertion, disrupting cancer cell integrity without harming non-tumor cells like HUVECs .
Advanced Research Questions
Q. How can structural engineering improve Temporin-SHf’s stability and bioactivity?
Disulfide bond engineering (e.g., [L4C, I7C] substitution) stabilizes the α-helical conformation in non-membrane environments. This modification increases resistance to proteolytic degradation (validated via serum stability assays) and maintains antimicrobial efficacy. Redox potential measurements (-289 mV) confirm reversible disulfide bonds under physiological conditions .
Q. What methodologies resolve contradictions in reported IC50 values across cancer cell lines?
Discrepancies in IC50 (e.g., A549 vs. PC3 cells) may stem from variations in membrane lipid composition, surface area (due to microvilli density), or assay conditions (e.g., peptide purity, incubation time). Cross-validation using standardized protocols (e.g., identical cell passage numbers, controlled DMSO concentrations) and lipidomic profiling of cell lines can clarify mechanistic differences .
Q. How does Temporin-SHf induce apoptosis in A549 cells at the molecular level?
Western blot analyses show upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and downregulation of anti-apoptotic Bcl-2. Temporin-SHf disrupts mitochondrial membrane potential, triggering cytochrome c release and caspase activation. Concurrently, it inhibits cancer cell migration in scratch assays, suggesting dual apoptotic and anti-metastatic effects .
Q. What computational approaches predict Temporin-SHf’s membrane interaction dynamics?
Molecular dynamics (MD) simulations and machine learning (ML) models (e.g., active learning protocols) predict pore-forming propensity by analyzing hydrophobicity, charge distribution, and lipid bilayer penetration. Temporin-SHf’s high amphipathic score correlates with experimental membrane disruption, though ML iterations highlight the need for iterative experimental validation to refine predictions .
Methodological Considerations
- Data Validation: Use orthogonal assays (e.g., flow cytometry for apoptosis alongside Western blot) to confirm mechanisms .
- Structural Analysis: Combine NMR with homology modeling (e.g., Schrödinger’s Glide) to resolve dynamic conformational changes .
- Stability Testing: Employ RP-HPLC and mass spectrometry post-DTT treatment to assess disulfide bond integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
